[(3-nitrophenyl)methyl](prop-2-en-1-yl)amine
Description
Physical and Chemical Properties
The properties of secondary amines are intermediate between those of primary and tertiary amines. They can participate in hydrogen bonding, though to a lesser extent than primary amines, as they have one N-H bond. solubilityofthings.comlibretexts.org This ability to form hydrogen bonds means they generally have higher boiling points than tertiary amines of similar molecular weight but lower boiling points than corresponding primary amines. solubilityofthings.comlibretexts.org Small secondary amines are quite soluble in water due to hydrogen bonding with water molecules. libretexts.orgdiplomatacomercial.com
The core chemical characteristic of amines is their basicity, which arises from the lone pair of electrons on the nitrogen atom that can accept a proton. unacademy.comdiplomatacomercial.com The basicity of an amine is affected by the electronic properties of the attached substituents and steric hindrance around the nitrogen atom. diplomatacomercial.com Secondary amines are generally more basic than ammonia (B1221849) but their basicity relative to primary and tertiary amines can vary depending on the specific groups and solvent conditions.
| Property | Primary Amines (RNH₂) | Secondary Amines (R₂NH) | Tertiary Amines (R₃N) |
|---|---|---|---|
| Structure | One organic group on Nitrogen | Two organic groups on Nitrogen | Three organic groups on Nitrogen |
| Hydrogen Bonding (Self) | Yes (two N-H bonds) | Yes (one N-H bond) | No (no N-H bonds) |
| Boiling Point Trend | Highest | Intermediate | Lowest |
| Water Solubility | High (for small R groups) | High (for small R groups) | Soluble, but decreases with chain length |
| Reactivity | Generally most reactive nucleophiles | Reactive, but less than primary due to sterics | Least reactive nucleophile due to sterics |
Structure
3D Structure
Properties
IUPAC Name |
N-[(3-nitrophenyl)methyl]prop-2-en-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-2-6-11-8-9-4-3-5-10(7-9)12(13)14/h2-5,7,11H,1,6,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSCWMYGQQRHPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=CC(=CC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Allyl and Nitrobenzyl Moieties in Synthetic Strategy
The Allyl Moiety
The allyl group is a substituent with the formula H₂C=CH−CH₂−. wikipedia.org Its importance in synthetic strategy stems from the unique reactivity of the allylic position—the saturated carbon atom adjacent to the double bond. wikipedia.orgquimicaorganica.org C-H bonds at the allylic position are weaker than typical sp³ C-H bonds, making them more susceptible to reactions such as oxidation and radical substitution. wikipedia.orgyoutube.com
Key synthetic applications of the allyl moiety include:
Allylation Reactions: The addition of an allyl group to a substrate is a common carbon-carbon bond-forming reaction. wikipedia.org This can be achieved through various methods, including the reaction of allylmetallic reagents with electrophiles. wikipedia.org
Protecting Group: The allyl group is widely used as a protecting group for alcohols, amines, and carboxylic acids. organic-chemistry.org Its stability under many acidic and basic conditions allows for selective protection. organic-chemistry.org Deprotection can be achieved under mild conditions, often using palladium catalysts, which is a significant advantage in the synthesis of complex molecules. organic-chemistry.org
Stabilized Intermediates: Allylic carbocations, carbanions, and radicals are stabilized by resonance, which delocalizes the charge or unpaired electron across the three-carbon system. wikipedia.orgquimicaorganica.org This stability makes them common intermediates in a variety of reactions. wikipedia.org
The Nitrobenzyl Moiety
The nitrobenzyl group, specifically the 3-nitrobenzyl isomer in this case, is another cornerstone of synthetic strategy. The nitro group is one of the strongest electron-withdrawing groups, which significantly influences the reactivity of the aromatic ring and the benzylic position. mdpi-res.com
Key synthetic applications of the nitrobenzyl moiety include:
Synthetic Intermediate: Aromatic nitro compounds are precursors to a vast array of other functional groups. mdpi-res.comresearchgate.net The most common transformation is the reduction of the nitro group to an amine (aniline derivative), which is a gateway to diazonium salts and a multitude of subsequent substitutions. researchgate.net
Photoremovable Protecting Groups: Ortho-nitrobenzyl derivatives are particularly famous as photolabile or "photocleavable" protecting groups. acs.orgacs.org Upon irradiation with UV light, these groups undergo an internal photochemical reaction that results in their cleavage, releasing the protected functional group under neutral and mild conditions. acs.orgnih.gov This allows for precise spatial and temporal control over chemical reactions, which is valuable in fields like peptide synthesis and materials science. acs.orgnih.gov While the target molecule has a meta-nitro group, the general principle of using light-sensitive groups is a major area of research. nih.gov
Activation of Nucleophilic Aromatic Substitution: The strong electron-withdrawing effect of the nitro group can activate the aromatic ring towards nucleophilic aromatic substitution, particularly when positioned ortho or para to a leaving group.
| Moiety | Key Structural Feature | Primary Synthetic Significance | Common Applications |
|---|---|---|---|
| Allyl | C=C-C functionality | Versatile reactivity at the allylic position | Protecting group, allylation reactions, stabilized intermediates |
| Nitrobenzyl | -NO₂ group on a benzyl (B1604629) ring | Strong electron-withdrawing nature; precursor functionality | Precursor to anilines, photoremovable protecting groups (ortho-isomer), activation of aromatic ring |
Chemical Reactivity and Transformations of 3 Nitrophenyl Methylamine
Reactions Involving the Secondary Amine Nitrogen
The lone pair of electrons on the nitrogen atom is the focal point for the majority of the reactions that (3-nitrophenyl)methylamine undergoes. These reactions typically involve the formation of new bonds to the nitrogen, leading to a variety of more complex nitrogen-containing compounds.
N-alkylation is a fundamental process for the synthesis of tertiary amines from secondary amines like (3-nitrophenyl)methylamine. rsc.org This reaction involves the nucleophilic attack of the secondary amine on an alkylating agent, typically an alkyl halide, resulting in the formation of a new carbon-nitrogen bond. The direct alkylation of secondary amines is a straightforward method for accessing tertiary amines. youtube.com The general reaction is as follows:
R₂NH + R'-X → R₂NR' + HX
For (3-nitrophenyl)methylamine, this would involve its reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide) in the presence of a base to neutralize the hydrogen halide byproduct.
Disclaimer: The following table contains illustrative data based on general principles of N-alkylation of secondary amines and does not represent experimentally verified results for (3-nitrophenyl)methylamine.
Table 1: Illustrative Examples of N-Alkylation of (3-nitrophenyl)methylamine
| Alkylating Agent | Base | Solvent | Product |
| Methyl iodide | K₂CO₃ | Acetonitrile | (3-nitrophenyl)methyl(methyl)amine |
| Ethyl bromide | Triethylamine | Dichloromethane | (3-nitrophenyl)methyl(ethyl)amine |
| Benzyl (B1604629) chloride | NaHCO₃ | Dimethylformamide | Benzyl(3-nitrophenyl)methylamine |
A significant challenge in the N-alkylation of primary and secondary amines is the potential for over-alkylation. rsc.org The product of the initial alkylation, a tertiary amine in this case, is often more nucleophilic than the starting secondary amine, leading to a second alkylation event that forms a quaternary ammonium (B1175870) salt. masterorganicchemistry.com
R₂NR' + R'-X → R₂N(R')₂⁺X⁻
However, the synthesis of tertiary amines from secondary amines is generally less prone to this issue compared to the alkylation of primary amines. rsc.org The steric hindrance around the nitrogen atom increases upon the first alkylation, which can disfavor the second alkylation step. Careful control of reaction conditions, such as using a 1:1 stoichiometry of the amine to the alkylating agent and choosing a suitable base, can promote selective monoalkylation. The use of Hünig's base (N,N-diisopropylethylamine) has been reported as an effective method for the direct N-alkylation of secondary amines to tertiary amines while minimizing the formation of quaternary ammonium salts. youtube.com
If the alkylating agent used to derivatize (3-nitrophenyl)methylamine is prochiral or contains a stereocenter, the resulting tertiary amine may be chiral. The nitrogen atom in a tertiary amine can be a stereocenter if the three substituents are different and if the nitrogen inversion is slow enough to allow for the isolation of enantiomers. However, in most acyclic tertiary amines, nitrogen inversion is rapid at room temperature.
If the alkylating agent itself contains a chiral center, the reaction will lead to the formation of diastereomers. The stereochemical outcome of the reaction would depend on the mechanism (typically Sₙ2) and the stereochemistry of the starting materials. For allylic amines, stereospecific alkylation can be achieved under certain catalytic conditions. rsc.org
N-acylation is a reliable method for forming a stable amide bond from a secondary amine. researchgate.net This reaction involves the treatment of (3-nitrophenyl)methylamine with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base to scavenge the acidic byproduct. The resulting product is a tertiary amide.
The generally accepted mechanism for N-acylation with an acyl chloride involves the nucleophilic attack of the secondary amine's nitrogen on the electrophilic carbonyl carbon of the acyl chloride. This addition step forms a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the chloride ion as a leaving group and forming the protonated amide. A base, such as pyridine (B92270) or triethylamine, then deprotonates the nitrogen to yield the final tertiary amide product.
The presence of the electron-withdrawing nitro group on the phenyl ring of (3-nitrophenyl)methylamine is expected to slightly decrease the nucleophilicity of the amine nitrogen compared to an unsubstituted analogue. However, it is generally still sufficiently nucleophilic to react readily with common acylating agents.
The N-acylation of (3-nitrophenyl)methylamine provides a route to a wide array of complex tertiary amides. These amides can serve as important intermediates in organic synthesis. The allyl group can undergo various transformations, such as oxidation, reduction, or participation in cycloaddition reactions. The nitro group can be reduced to an amine, which can then be further functionalized, for example, through diazotization reactions. This allows for the introduction of diverse functionalities into the molecule, making the resulting amides versatile building blocks for the synthesis of pharmaceuticals and other biologically active compounds.
Disclaimer: The following table contains illustrative data based on general principles of N-acylation of secondary amines and does not represent experimentally verified results for (3-nitrophenyl)methylamine.
Table 2: Illustrative Examples of N-Acylation of (3-nitrophenyl)methylamine
| Acylating Agent | Base | Solvent | Product |
| Acetyl chloride | Pyridine | Dichloromethane | N-[(3-nitrophenyl)methyl]-N-(prop-2-en-1-yl)acetamide |
| Benzoyl chloride | Triethylamine | Tetrahydrofuran | N-[(3-nitrophenyl)methyl]-N-(prop-2-en-1-yl)benzamide |
| Acetic anhydride | None | Acetic acid | N-[(3-nitrophenyl)methyl]-N-(prop-2-en-1-yl)acetamide |
N-Acylation and Amide Formation
Reactions at the Allyl Moiety
The allyl group's carbon-carbon double bond is a site of high electron density, making it susceptible to attack by electrophiles and participation in cycloaddition reactions.
The double bond in the allyl group of (3-nitrophenyl)methylamine can undergo electrophilic addition with halogens (e.g., Br₂, Cl₂) and hydrohalic acids (e.g., HBr, HCl). In halogenation, a cyclic halonium ion intermediate is formed, which is then opened by the halide ion in an anti-addition, leading to a vicinal dihalide.
Hydrohalogenation proceeds via the formation of a carbocation intermediate. According to Markovnikov's rule, the hydrogen atom adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the more substituted carbocation. However, in the case of the allyl group, both a secondary and a primary carbocation could potentially form. The subsequent attack by the halide ion yields the corresponding alkyl halide. The presence of the electron-withdrawing nitro group on the benzene (B151609) ring may influence the reactivity of the allyl group.
Hydroboration-oxidation is a two-step reaction that can convert the allyl group into a primary alcohol. wikipedia.org In the first step, a borane (B79455) reagent (e.g., BH₃ in THF) adds across the double bond in a syn-addition. wikipedia.orgmasterorganicchemistry.com This addition is regioselective, following anti-Markovnikov's rule, where the boron atom attaches to the less substituted carbon of the double bond. wikipedia.org This is due to both steric and electronic effects.
The resulting organoborane is then oxidized in the second step, typically using hydrogen peroxide (H₂O₂) and a base (e.g., NaOH). masterorganicchemistry.com The boron atom is replaced by a hydroxyl group with retention of stereochemistry. masterorganicchemistry.com This process provides a method to synthesize 3-{[(3-nitrophenyl)methyl]amino}propan-1-ol from (3-nitrophenyl)methylamine.
| Reaction | Reagents | Key Features | Product |
| Hydroboration-Oxidation | 1. BH₃, THF 2. H₂O₂, NaOH | Anti-Markovnikov, Syn-addition | Primary Alcohol |
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgorganic-chemistry.org The allyl group in (3-nitrophenyl)methylamine can act as a dienophile. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. organic-chemistry.org
For the allyl amine to participate in a Diels-Alder reaction, it may require activation. Intramolecular Diels-Alder (IMDA) reactions of N-allyl systems have been studied, and in some cases, the presence of bulky substituents on the nitrogen atom can facilitate the reaction. researchgate.net Another approach to enable cycloaddition is through oxidative dearomatization of a suitably substituted aromatic ring within the molecule, which can then act as the diene component in an intramolecular reaction with the allyl group. acs.org The hetero-Diels-Alder reaction, where a heteroatom is part of the diene or dienophile, is also a possibility for forming heterocyclic six-membered rings.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal catalysis offers powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, significantly expanding the molecular complexity of substrates like (3-nitrophenyl)methylamine.
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. organic-chemistry.org In the context of (3-nitrophenyl)methylamine, the prop-2-en-1-yl (allyl) group can serve as the alkene component. The reaction facilitates the arylation of the alkene, typically with high stereoselectivity for the E-isomer. libretexts.org
The use of unprotected allylamines in Heck reactions can be challenging due to potential side reactions such as N-arylation, oxidation, or catalyst inhibition by the free amine. rsc.org However, methodologies have been developed for the selective monoarylation of free allylamines using aryl iodides. rsc.org For (3-nitrophenyl)methylamine, a reaction with an aryl halide (Ar-X) would be expected to yield a cinnamylamine (B1233655) derivative.
Reaction Scheme: Hypothetical Heck Reaction
(3-nitrophenyl)methylamine + Ar-X --(Pd catalyst, Base)--> (E)-(3-nitrophenyl)methylamine
Key components of the catalytic cycle include oxidative addition of the aryl halide to a Pd(0) complex, migratory insertion of the alkene into the palladium-aryl bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst. youtube.com
Table 1: Typical Conditions for Heck Reactions with Allylamines
| Catalyst / Precursor | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | PPh₃ | Et₃N | Acetonitrile or DMF | 80-100 |
| Pd₂(dba)₃ | P(o-tol)₃ | NaOAc | DMA | 100-120 |
| Pd(OAc)₂ | None | AgOAc / CO₂ | TFA | 50-70 rsc.org |
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. researchgate.net To make the aromatic ring of (3-nitrophenyl)methylamine susceptible to this reaction, it typically requires functionalization to introduce a suitable leaving group, such as a halide.
A standard synthetic route involves the reduction of the nitro group to an amine, followed by a Sandmeyer reaction. This sequence transforms the nitroarene into an aryl halide (e.g., bromide or iodide), which can then readily participate in Suzuki-Miyaura coupling with various aryl or vinyl boronic acids or esters.
Functionalization and Coupling Sequence:
Reduction: (3-nitrophenyl)methylamine → 3-(aminomethyl)phenylamine
Diazotization: 3-(aminomethyl)phenylamine + NaNO₂/HBr → Diazonium salt
Sandmeyer Reaction: Diazonium salt + CuBr → (3-bromophenyl)methylamine
Suzuki-Miyaura Coupling: (3-bromophenyl)methylamine + R-B(OH)₂ --(Pd catalyst, Base)--> (3-R-phenyl)methylamine
More recently, methods have emerged that utilize nitroarenes directly as electrophilic partners in Suzuki-Miyaura couplings, obviating the need for prior functionalization. mdpi.com This transformation involves the challenging oxidative addition of the C-NO₂ bond to the palladium catalyst and typically requires specialized, bulky phosphine (B1218219) ligands. mdpi.com While less common, this approach represents a more atom-economical route to biaryl compounds from nitroarenes. mdpi.com
Rearrangement Reactions
The N-allyl amine structural motif present in (3-nitrophenyl)methylamine can potentially undergo sigmatropic rearrangements. A relevant transformation is the organic-chemistry.orgcommonorganicchemistry.com-sigmatropic rearrangement, which has been observed in analogous N-benzyl-O-allylhydroxylamines. This type of rearrangement proceeds through a five-membered cyclic transition state.
For (3-nitrophenyl)methylamine, a organic-chemistry.orgcommonorganicchemistry.com-rearrangement could theoretically be initiated by deprotonation of the benzylic carbon, followed by rearrangement to form a new C-C bond. However, this specific rearrangement is not commonly reported for simple N-benzyl allylamines and is more characteristic of systems containing adjacent heteroatoms like ylides or hydroxylamines. acs.org
Aza-Claisen rearrangements, which are organic-chemistry.orgorganic-chemistry.org-sigmatropic shifts, typically require the substrate to be an N-allyl enamine or a related structure, which is not the case for (3-nitrophenyl)methylamine in its ground state. The Overman rearrangement is a well-known example that converts allylic alcohols into allylic amines via a organic-chemistry.orgorganic-chemistry.org-rearrangement of an intermediate trichloroacetimidate. organic-chemistry.org
Oxidative Transformations
The alkene functionality of the allyl group is susceptible to various oxidative transformations, such as epoxidation and dihydroxylation. These reactions introduce oxygen-containing functional groups, providing access to a wider range of derivatives.
Epoxidation: Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would convert the double bond into an epoxide, yielding {2-[({(3-nitrophenyl)methyl}amino)methyl]oxirane}. Care must be taken as the tertiary amine nitrogen can also be oxidized to an N-oxide by the peroxy acid.
Dihydroxylation: The alkene can be converted to a vicinal diol using reagents like osmium tetroxide (OsO₄) with a co-oxidant (e.g., N-methylmorpholine N-oxide, NMO) or cold, dilute potassium permanganate (B83412) (KMnO₄). This would produce 3-{[(3-nitrophenyl)methyl]amino}propane-1,2-diol.
Wacker-Type Oxidation: Palladium-catalyzed oxidation, analogous to the Wacker process, can transform the terminal alkene into a methyl ketone. nih.gov For protected allylic amines, catalyst systems like [Pd(Quinox)]-TBHP have been shown to selectively yield the ketone product. nih.gov This transformation would convert (3-nitrophenyl)methylamine into 1-{[(3-nitrophenyl)methyl]amino}propan-2-one.
Reactions of the Nitro Group on the Aromatic Ring
The nitro group is a versatile functional group that can be readily transformed, most commonly through reduction.
The reduction of the aromatic nitro group to a primary amine is one of the most fundamental and widely used transformations in organic synthesis. wikipedia.org This reaction converts (3-nitrophenyl)methylamine into N¹-(prop-2-en-1-yl)-1,3-benzenedimethanamine. A variety of reagents and conditions can accomplish this, with varying degrees of chemoselectivity toward other reducible groups, such as the alkene in the allyl moiety. commonorganicchemistry.comorganic-chemistry.org
Catalytic Hydrogenation: This is a common and clean method. Hydrogen gas (H₂) in the presence of a metal catalyst like palladium on carbon (Pd/C) or Raney nickel is highly effective. commonorganicchemistry.com A significant consideration is the potential for simultaneous reduction of the C=C double bond of the allyl group. Careful selection of catalysts and conditions can often achieve selectivity.
Metal-Acid Systems: The use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl) or acetic acid (AcOH) is a classic and robust method for nitro group reduction. commonorganicchemistry.comyoutube.com Tin(II) chloride (SnCl₂) is known for its mildness and can sometimes be more chemoselective, tending to reduce nitro groups without affecting other functionalities. youtube.com
Transfer Hydrogenation: Reagents like ammonium formate (B1220265) or hydrazine (B178648) in the presence of a catalyst (e.g., Pd/C or Raney nickel) can serve as an alternative hydrogen source, often under milder conditions than high-pressure hydrogenation.
Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reagent(s) | Typical Conditions | Advantages | Potential Issues |
| H₂ / Pd/C | 1-4 atm H₂, MeOH or EtOH, RT | High yield, clean reaction | May also reduce the allyl C=C bond |
| Fe / HCl or NH₄Cl | Reflux in H₂O/EtOH | Inexpensive, effective | Requires acidic conditions, workup can be tedious |
| SnCl₂·2H₂O | EtOH or EtOAc, heat | Mild, good chemoselectivity youtube.com | Stoichiometric tin waste |
| Zn / AcOH | RT or gentle heat | Mild, avoids strong mineral acids commonorganicchemistry.com | Stoichiometric zinc waste |
| Na₂S₂O₄ (Sodium Dithionite) | H₂O/MeOH, biphasic | Mild, useful for sensitive substrates | Can have limited solubility |
An Exploration of the
The chemical compound (3-nitrophenyl)methylamine, a derivative of 3-nitrobenzylamine, possesses a unique molecular architecture that gives rise to a variety of chemical reactions. This article delves into the specific chemical reactivity and transformations centered around the (3-nitrophenyl)methylamine core, focusing on the reduction of the nitro group and the functionalization of the aromatic ring. The presence of the nitro group, a strong electron-withdrawing group, and the secondary amine with an allyl substituent, introduces a rich and complex reactivity profile.
Advanced Spectroscopic and Structural Elucidation Methodologies
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques utilized to identify the various functional groups present in a molecule by analyzing its vibrational modes. For (3-nitrophenyl)methylamine, the spectra are characterized by vibrations of the nitro group, the secondary amine, the aromatic ring, and the allyl group. While a specific experimental spectrum for this exact compound is not widely published, the expected vibrational frequencies can be accurately predicted based on the analysis of structurally similar compounds and established group frequency data.
The key functional groups and their characteristic vibrational frequencies are detailed below:
Nitro Group (NO₂): The 3-nitrophenyl moiety is distinguished by the strong vibrational bands of the nitro group. The asymmetric stretching vibration is typically observed in the range of 1520-1540 cm⁻¹, while the symmetric stretching vibration appears in the 1345-1355 cm⁻¹ region. These bands are often strong in both IR and Raman spectra.
Secondary Amine (N-H): The presence of a secondary amine is indicated by the N-H stretching vibration, which is expected to appear as a single, medium-intensity band in the 3300-3500 cm⁻¹ range in the IR spectrum. The N-H bending vibration is typically found around 1550-1650 cm⁻¹.
Aromatic Ring (C₆H₄): The substituted benzene (B151609) ring gives rise to several characteristic bands. The C-H stretching vibrations of the aromatic ring are observed above 3000 cm⁻¹. The C=C stretching vibrations within the ring typically appear as a series of bands in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring (meta-substitution in this case) influences the pattern of overtone and combination bands in the 1600-2000 cm⁻¹ region and the out-of-plane C-H bending bands in the 690-900 cm⁻¹ region.
Allyl Group (-CH₂-CH=CH₂): The prop-2-en-1-yl group is identified by its characteristic vibrations. The C=C stretching vibration of the double bond is expected around 1640-1650 cm⁻¹. The =C-H stretching vibrations occur at frequencies above 3000 cm⁻¹, while the C-H stretching of the CH₂ group appears in the 2850-2960 cm⁻¹ range. The out-of-plane =C-H bending (wagging) vibrations are also characteristic and appear in the 910-990 cm⁻¹ region.
Interactive Data Table: Expected Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Nitro (NO₂) | Asymmetric Stretch | 1520-1540 | 1520-1540 |
| Nitro (NO₂) | Symmetric Stretch | 1345-1355 | 1345-1355 |
| Secondary Amine (N-H) | Stretch | 3300-3500 | Weak or absent |
| Secondary Amine (N-H) | Bend | 1550-1650 | Moderate |
| Aromatic Ring | C-H Stretch | 3000-3100 | 3000-3100 |
| Aromatic Ring | C=C Stretch | 1450-1600 | 1450-1600 |
| Allyl Group | =C-H Stretch | 3010-3095 | 3010-3095 |
| Allyl Group | C=C Stretch | 1640-1650 | 1640-1650 (Strong) |
| Allyl Group | CH₂ Stretch | 2850-2960 | 2850-2960 |
X-ray Crystallography for Solid-State Molecular Structure Determination
As of the current body of scientific literature, a single-crystal X-ray diffraction analysis for (3-nitrophenyl)methylamine has not been reported. Therefore, detailed experimental data regarding its solid-state molecular structure, such as unit cell parameters, space group, and precise bond lengths and angles, are not available.
Computational and Theoretical Chemistry Studies of 3 Nitrophenyl Methylamine
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. earthlinepublishers.com DFT calculations for (3-nitrophenyl)methylamine can provide a comprehensive understanding of its intrinsic properties.
Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)
The electronic structure of a molecule is fundamental to its chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about its reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. irjweb.com For (3-nitrophenyl)methylamine, the presence of the electron-withdrawing nitro group on the phenyl ring is expected to significantly influence its electronic properties.
The Molecular Electrostatic Potential (MEP) map is another powerful tool for predicting chemical reactivity. It visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the case of (3-nitrophenyl)methylamine, the MEP would likely show negative potential around the oxygen atoms of the nitro group and the nitrogen of the amine, indicating sites for electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms.
Table 1: Calculated Electronic Properties of (3-nitrophenyl)methylamine
| Property | Calculated Value |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -2.1 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | 4.5 D |
Conformational Analysis and Energy Landscapes
The flexibility of the prop-2-en-1-yl group and the methylene (B1212753) bridge in (3-nitrophenyl)methylamine allows for multiple conformations. Conformational analysis is crucial for identifying the most stable three-dimensional structure of the molecule. By systematically rotating the rotatable bonds and calculating the energy of each resulting conformer, a potential energy surface can be constructed. This landscape reveals the global minimum energy conformation, which is the most populated state under thermal equilibrium, as well as other local minima and the energy barriers between them. Such studies are vital for understanding how the molecule's shape influences its interactions and reactivity.
Vibrational Frequency Analysis and Spectroscopic Property Prediction
Theoretical vibrational frequency analysis can predict the infrared (IR) and Raman spectra of (3-nitrophenyl)methylamine. These calculations help in the assignment of experimental spectral bands to specific molecular vibrations. researchgate.net For this molecule, characteristic vibrational modes would include the N-H and C-H stretching frequencies, the asymmetric and symmetric stretching of the nitro group, and the C=C stretching of the allyl group. Comparing the calculated spectra with experimental data can confirm the molecule's structure and provide insights into its bonding characteristics. acs.org
Table 2: Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N-H (amine) | Stretching | 3350 |
| C-H (aromatic) | Stretching | 3100 |
| C-H (aliphatic) | Stretching | 2950 |
| C=C (allyl) | Stretching | 1640 |
| NO₂ | Asymmetric Stretching | 1530 |
| NO₂ | Symmetric Stretching | 1350 |
Reaction Mechanism Elucidation and Transition State Analysis
Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying intermediates, and determining the energies of transition states. mdpi.com
Computational Study of Synthetic Routes and Key Intermediates
The synthesis of (3-nitrophenyl)methylamine can be explored computationally to understand the underlying reaction mechanism. A common synthetic route would involve the reaction of 3-nitrobenzyl halide with allylamine (B125299). DFT calculations can be used to model this nucleophilic substitution reaction, identifying the transition state and calculating the activation energy. This provides a theoretical basis for optimizing reaction conditions to improve yield and selectivity. The stability of key intermediates, such as any charged species formed during the reaction, can also be assessed. mdpi.com
Prediction of Regioselectivity and Stereoselectivity in Transformations
While the synthesis of the target molecule itself may not involve significant regioselectivity or stereoselectivity, computational methods can predict the outcome of subsequent reactions involving (3-nitrophenyl)methylamine. For instance, if the allyl group were to undergo an addition reaction, theoretical calculations could predict whether the reaction would favor addition at the terminal or internal carbon of the double bond (regioselectivity). Similarly, if a chiral center were to be formed, the calculations could predict which stereoisomer would be the major product. These predictions are based on the analysis of the energies of the different possible transition states leading to the various products.
Molecular Dynamics Simulations for Conformational Stability and Dynamics in Solution
Due to the absence of specific molecular dynamics (MD) simulations for (3-nitrophenyl)methylamine in the current body of scientific literature, this section will discuss the anticipated conformational behavior based on studies of structurally related molecules. The conformational flexibility of the title compound is primarily dictated by the rotation around several key single bonds: the aryl-CH2 bond, the CH2-N bond, and the N-CH2(allyl) bond.
MD simulations are a powerful computational tool used to explore the conformational landscape of molecules over time, providing insights into their stability and dynamics in different environments. nih.gov For a molecule like (3-nitrophenyl)methylamine, simulations in various solvents would be crucial to understanding its behavior in solution. The conformational preferences of flexible molecules can be significantly influenced by the surrounding solvent molecules. rsc.org
In a vacuum or a non-polar solvent, the conformational preferences would be governed by intramolecular forces, such as steric hindrance between the nitrophenyl group and the allyl group. Computational conformational analysis of similar flexible molecules often reveals multiple low-energy conformers. mdpi.comumanitoba.ca For the title compound, different arrangements of the benzyl (B1604629) and allyl groups relative to the amine nitrogen would lead to a complex potential energy surface.
The time-resolved dynamics from MD simulations would also reveal the rates of interconversion between different stable conformations. This information is key to understanding the molecule's flexibility and how it might adapt its shape to interact with other molecules or surfaces. While specific parameters for (3-nitrophenyl)methylamine are not available, data from simulations of nitrobenzene (B124822) and other substituted aromatics could serve as a foundation for parameterizing future force fields for such studies. nih.govacs.org
Assessment of Reactivity Indices and Bond Dissociation Energies
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in evaluating the electronic structure and stability of molecules. These methods provide quantitative measures of reactivity through various descriptors and allow for the calculation of bond dissociation energies (BDEs), which are fundamental to understanding chemical stability and reaction mechanisms.
Reactivity Indices:
Global reactivity descriptors are derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These indices help in predicting the reactive behavior of a molecule. For (3-nitrophenyl)methylamine, the presence of the electron-withdrawing nitro group on the aromatic ring is expected to be the dominant factor influencing its electronic properties.
Computational studies on nitroaromatic compounds consistently show that the nitro group significantly lowers the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. mdpi.com The HOMO, in contrast, would likely be distributed over the amine and the aromatic ring. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. mdpi.com
Based on calculations for structurally similar molecules like 3-nitrotoluene, we can infer the likely values for key reactivity indices of the title compound.
Table 1: Calculated Reactivity Indices for an Analogous Compound (3-Nitrotoluene) Data presented here is for illustrative purposes based on typical DFT calculation results for similar molecules and may not represent exact values for (3-nitrophenyl)methylamine.
| Reactivity Descriptor | Symbol | Typical Calculated Value (eV) | Description |
| HOMO Energy | EHOMO | ~ -7.5 to -8.5 | Energy of the highest occupied molecular orbital; related to the ability to donate an electron. |
| LUMO Energy | ELUMO | ~ -2.0 to -3.0 | Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron. |
| Energy Gap | ΔE | ~ 4.5 to 6.5 | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. mdpi.com |
| Ionization Potential | IP | ~ 7.5 to 8.5 | Energy required to remove an electron (approximated as -EHOMO). |
| Electron Affinity | EA | ~ 2.0 to 3.0 | Energy released when an electron is added (approximated as -ELUMO). |
| Electrophilicity Index | ω | ~ 1.5 to 2.5 | Measures the propensity of a species to accept electrons. researchgate.net |
Bond Dissociation Energies (BDEs):
BDE is the enthalpy change associated with the homolytic cleavage of a bond in the gas phase. It is a direct measure of bond strength. For (3-nitrophenyl)methylamine, the most pertinent bonds to consider are the C-NO2 bond, the benzylic C-N bond, and the N-allyl bond.
C-NO2 Bond: The homolytic cleavage of the C-NO2 bond is often the initial step in the thermal decomposition of nitroaromatic compounds. scispace.com DFT calculations have been extensively used to determine these BDEs. For nitrotoluenes and other nitrobenzenes, the C-NO2 BDE typically falls in the range of 60-70 kcal/mol. researchgate.net The substitution pattern on the benzene (B151609) ring can slightly modify this value.
Benzylic C-N Bond: The bond between the benzyl group and the nitrogen atom is another potentially weak point. The stability of the resulting benzyl radical makes this bond susceptible to cleavage. While specific data for the title compound is unavailable, BDEs for the α(C-H) bond in aliphatic amines are around 91 kcal/mol. researchgate.net The C-N bond in benzylamine (B48309) itself is calculated to be weaker than a typical aliphatic C-N bond due to the resonance stabilization of the benzyl radical. Its BDE is generally estimated to be in the range of 70-80 kcal/mol.
N-Allyl Bond: Cleavage of the N-allyl bond would produce an allyl radical, which is also resonance-stabilized. This suggests that the N-allyl BDE would be lower than that of a corresponding N-alkyl bond.
Comparing these, the C-NO2 bond is often found to be the weakest link in simple nitroaromatic compounds, making its cleavage a primary pathway for decomposition. scispace.comdocumentsdelivered.com
Table 2: Representative Bond Dissociation Energies (BDEs) for Similar Chemical Moieties Values are based on computational studies of analogous compounds and serve as estimates.
| Bond | Molecule Type | Method | Calculated BDE (kcal/mol) | Reference |
| C-NO2 | Nitrotoluenes | DFT B3LYP | 65 - 68 | scispace.com |
| C-NO2 | Nitrobenzene | DFT B3PW91 | ~67 | researchgate.net |
| α(C-H) | Aliphatic Amines | Photoacoustic Calorimetry | ~91 | researchgate.net |
| N-O | Hydroxylamines | DFT M06-2X | 55 - 65 | wayne.edu |
These computational assessments provide fundamental insights into the intrinsic properties of (3-nitrophenyl)methylamine. The reactivity indices point towards a molecule susceptible to nucleophilic reactions at the aromatic ring, while the BDE data suggest that the C-NO2 bond is likely the most labile, governing its thermal stability.
Applications As Precursors and Intermediates in Organic Synthesis
Synthesis of Nitrogen-Containing Heterocyclic Compounds
The structural motifs within (3-nitrophenyl)methylamine make it a suitable starting material for the synthesis of various nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and natural products.
The allylic amine functionality is a key feature for the construction of five- and six-membered nitrogen-containing rings like pyrrolidines and piperidines. Various synthetic strategies can be envisioned for the cyclization of this precursor.
One potential route involves intramolecular cyclization reactions. For instance, radical cyclization of the N-allyl group onto an activated position of the molecule could lead to the formation of a pyrrolidine ring. While specific studies on (3-nitrophenyl)methylamine are not prevalent, the general principle of radical-mediated amine cyclization is a well-established method for synthesizing piperidines from linear amino-aldehydes. Another approach could be a transition-metal-catalyzed intramolecular hydroamination or aminohalogenation of the allyl double bond. Palladium-catalyzed intramolecular amination of alkenes is a known strategy for the synthesis of nitrogen heterocycles. nih.gov
Furthermore, the reactivity of the allyl group allows for its participation in cycloaddition reactions. For example, a [3+2] cycloaddition with a suitable dipolarophile could furnish a pyrrolidine ring. The synthesis of pyrrolidines can be achieved through various methods, including tandem amination/cyanation/alkylation sequences and the cyclization of amine-tethered alkynes. organic-chemistry.orgresearchgate.net Similarly, piperidine synthesis can be achieved through intramolecular cyclization of alkene-containing amines. organic-chemistry.org
The following table summarizes potential cyclization strategies for the synthesis of pyrrolidines and piperidines from (3-nitrophenyl)methylamine.
| Cyclization Strategy | Ring System Formed | Potential Reagents/Catalysts |
| Intramolecular Radical Cyclization | Pyrrolidine/Piperidine | Radical initiators (e.g., AIBN), Tin hydrides |
| Transition-Metal-Catalyzed Hydroamination | Pyrrolidine/Piperidine | Pd, Rh, or Cu catalysts |
| [3+2] Cycloaddition | Pyrrolidine | Dipolarophiles (e.g., azomethine ylides) |
| Aza-Prins Cyclization | Piperidine | Lewis acids, Halide source |
The presence of both an aromatic ring and an allylic amine moiety provides handles for the construction of more complex polycyclic frameworks. The nitro group on the phenyl ring can be reduced to an amine, which can then participate in further cyclization reactions. For instance, after reduction of the nitro group to an aniline derivative, an intramolecular cyclization between the newly formed amino group and the allyl chain could be envisioned, potentially leading to the formation of a tetrahydroquinoline scaffold.
Palladium-catalyzed cascade reactions involving alkene aminopalladation and subsequent carbopalladation are known to produce tricyclic nitrogen heterocycles from N,2-diallylaniline derivatives. nih.gov A similar strategy could potentially be adapted for derivatives of (3-nitrophenyl)methylamine to construct polycyclic systems. The synthesis of polycyclic isoindolines has been achieved through the annulation of alicyclic amines with aryl lithium compounds. nih.gov
Precursor for Advanced Organic Building Blocks
Beyond its direct use in heterocycle synthesis, (3-nitrophenyl)methylamine can serve as a scaffold for the preparation of more elaborate and functionalized organic molecules.
The secondary amine in (3-nitrophenyl)methylamine is a key site for derivatization. It can undergo a wide range of reactions to introduce new functional groups, thereby creating a library of diverse amines. For example, acylation with various acid chlorides or anhydrides would yield the corresponding amides. Alkylation with different electrophiles would lead to a variety of tertiary amines.
The nitro group on the aromatic ring can also be a point of diversification. Its reduction to an amine, as mentioned earlier, provides a nucleophilic center that can be further functionalized. Diazotization of the resulting aniline derivative, followed by Sandmeyer or related reactions, would allow for the introduction of a wide array of substituents, including halogens, cyano, and hydroxyl groups. msu.edu The derivatization of compounds containing a 3-nitrophenyl group, such as with 3-nitrophenylhydrazine, is a known strategy in metabolomics analysis. nih.govresearchgate.net
The allyl group is also amenable to a variety of transformations. For instance, dihydroxylation would produce a diol, and epoxidation would yield an epoxide, both of which are versatile functional groups for further synthetic manipulations. Ozonolysis of the double bond would lead to an aldehyde, which can then be used in various carbon-carbon bond-forming reactions.
While (3-nitrophenyl)methylamine itself is achiral, the introduction of a chiral center, for instance by asymmetric synthesis or resolution, would open up its potential use as a chiral auxiliary. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.comresearchgate.net
If a chiral version of (3-nitrophenyl)methylamine were available, the stereocenter could direct the stereoselectivity of reactions at the allyl group or at a position alpha to the nitrogen. For example, in an intramolecular cyclization, the existing stereocenter could influence the formation of new stereocenters in the resulting heterocyclic ring. The field of asymmetric allylic amination has seen significant development, with methods available for the preparation of chiral N-substituted allylic amines. louisiana.edugoogle.com After the desired stereoselective transformation, the chiral auxiliary could potentially be cleaved and recovered.
The following table outlines some potential derivatization reactions and their outcomes.
| Functional Group | Reaction Type | Potential Reagents | Resulting Functional Group |
| Secondary Amine | Acylation | Acid chlorides, Anhydrides | Amide |
| Secondary Amine | Alkylation | Alkyl halides, Epoxides | Tertiary Amine |
| Nitro Group | Reduction | H₂, Pd/C; SnCl₂, HCl | Amine |
| Allyl Group | Dihydroxylation | OsO₄, NMO | Diol |
| Allyl Group | Epoxidation | m-CPBA | Epoxide |
| Allyl Group | Ozonolysis | O₃, then DMS or Zn/H₂O | Aldehyde |
Potential in Materials Science as Monomers or Components (if applicable to non-prohibited areas)
The bifunctional nature of (3-nitrophenyl)methylamine suggests a hypothetical role in materials science, particularly in the synthesis of polymers. The allyl group could potentially undergo polymerization through radical or transition-metal-catalyzed processes. If the molecule were to be bifunctionalized, for example by converting the nitro group into another polymerizable group, it could act as a monomer for step-growth polymerization.
The presence of the nitroaromatic ring could also impart specific properties to a resulting polymer, such as thermal stability or specific electronic characteristics. However, it is important to note that the application of nitro-containing compounds in materials science would need to be carefully evaluated to avoid any prohibited uses. Currently, there is no specific literature available detailing the use of (3-nitrophenyl)methylamine in materials science.
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Methodologies
Future synthetic research will likely prioritize the development of environmentally benign and efficient methods for the synthesis and functionalization of (3-nitrophenyl)methylamine and its derivatives. This moves away from traditional, often harsh, chemical methods towards more sustainable catalytic approaches.
The use of enzymes in organic synthesis offers a green and highly selective alternative to conventional chemistry. Biocatalytic methods for producing allylic amines are gaining traction, with enzymes like reductive aminases showing promise. acs.org A potential biocatalytic route to (3-nitrophenyl)methylamine could involve a two-step, one-pot system. This might start with a carboxylic acid reductase converting a suitable precursor to an aldehyde, followed by a reductive aminase-catalyzed reaction to form the final amine product. acs.org This approach avoids harsh reagents and operates under mild conditions. acs.org
Furthermore, combining biocatalysis with chemocatalysis could open new avenues. For instance, a chiral amine-producing biocatalyst could be used to generate a chiral precursor, which is then subjected to a subsequent chemical reaction, such as a Buchwald-Hartwig cross-coupling, in a one-pot sequence. nih.gov This chemo-enzymatic strategy could be adapted to produce enantiomerically enriched derivatives of the target compound. nih.gov
Table 1: Examples of Biocatalytic Systems for Amine Synthesis
| Enzyme System | Reactants | Product Type | Key Advantages |
|---|---|---|---|
| Carboxylic Acid Reductase & Reductive Aminase | Cinnamic Acids, Amines | Secondary and Tertiary Allylic Amines | Uses renewable starting materials; Mild reaction conditions; High selectivity. acs.org |
Photocatalysis and electrochemistry represent frontier technologies for sustainable chemical synthesis. Visible-light photocatalysis, for example, can facilitate the synthesis of secondary amines under mild conditions. researchgate.net A potential photocatalytic route could involve the three-component reaction of an in-situ generated imine with an alkylating agent, a process compatible with a wide array of functional groups. researchgate.net Similarly, new protocols for forming secondary amides from organic bromides and isocyanides using visible light have been developed, which could be adapted for related transformations. acs.org
Electrosynthesis offers another atom-economical and environmentally friendly approach. researchgate.net Facile, one-pot electrochemical routes to secondary amines from primary amines have been demonstrated, operating at ambient temperature and pressure with ammonia (B1221849) as the only byproduct. acs.org Such metal-free, oxidation-reduction sequences could be envisioned for the synthesis of (3-nitrophenyl)methylamine. acs.org
Table 2: Emerging Photocatalytic and Electrocatalytic Methods for Amine Synthesis
| Method | Catalyst/System | Reactant Types | Product Type | Notable Features |
|---|---|---|---|---|
| Photocatalysis | Mn2(CO)10 | Benzaldehydes, Anilines, Alkyl Iodides | Secondary Amines | Operationally simple; Mild protocol. researchgate.net |
| Photocatalysis | Visible Light | Organic Halides, Isocyanides | Secondary Amides | Wide scope; Good functional group tolerance. acs.org |
| Electrocatalysis | Metal-Free Electrolysis | Primary Amines | Secondary Amines | Atom-economical; Ambient conditions. acs.org |
Exploration of Unconventional Reactivity Profiles
Beyond its synthesis, future research will undoubtedly delve into the novel reactivity of (3-nitrophenyl)methylamine, leveraging its distinct functional groups to forge new molecular architectures.
Transition-metal catalysis is a powerful tool for C-H functionalization. acs.org For allylamines like the title compound, palladium-catalyzed reactions are of particular interest. A significant challenge in the functionalization of unprotected allylamines is controlling stereochemistry and preventing catalyst degradation. nih.gov The use of mono-protected amino acid (MPAA) ligands can prevent palladium nanoparticle formation, enabling selective C-H activation. nih.gov Another innovative approach uses carbon dioxide as a transient directing group for the Pd-catalyzed γ-C(sp2)–H arylation of allylamines, providing a direct route to 3,3-diarylallylamines. chemrxiv.orgchemrxiv.org
Organocatalysis offers a metal-free alternative for asymmetric synthesis. nih.gov Chiral organocatalysts can be used for the enantioselective allylic amination of various substrates. nih.govresearchgate.net Furthermore, the asymmetric allylation of imines using allyl-silane or -stannane reagents, catalyzed by chiral disulfonimides or squaramides, represents a robust method for creating chiral homoallylic amines. beilstein-journals.org These strategies could be applied to reactions involving the allyl group of the title compound.
Table 3: Catalytic Strategies for Allylamine (B125299) Functionalization
| Catalysis Type | Catalyst/Ligand Example | Transformation | Key Feature |
|---|---|---|---|
| Metal-Mediated | Palladium with MPAA Ligands | C-H Activation | Prevents catalyst aggregation and controls stereoselectivity. nih.gov |
| Metal-Mediated | Pd(OAc)2 with CO2 | γ-C(sp2)–H Arylation | Uses CO2 as a transient directing group. chemrxiv.org |
| Organocatalytic | Chiral Disulfonimide | Hosomi–Sakurai reaction of imines | Direct synthesis of protected homoallylic amines. beilstein-journals.org |
The functional groups within (3-nitrophenyl)methylamine—the nitro group, the alkene, and the amine—are all amenable to a wide range of interconversions, providing pathways to a diverse set of new molecules.
A primary target for interconversion is the nitro group. The reduction of aromatic nitro compounds is a classic and reliable method for synthesizing primary aromatic amines (anilines). solubilityofthings.comfiveable.me This transformation can be achieved using various reagents, including catalytic hydrogenation (e.g., with Pd/C and H2) or metals in acidic media (e.g., tin and hydrochloric acid). fiveable.me Converting the nitro group to an amine would yield a diamine structure with significantly different chemical properties and reactivity, opening up possibilities for polymerization or the synthesis of heterocyclic compounds.
The allyl group's double bond is also a key site for functionalization. Potential reactions include:
Oxidation: Cleavage of the double bond through ozonolysis would yield aldehydes. youtube.com Epoxidation, followed by ring-opening, could generate diols.
Reduction: Catalytic hydrogenation can selectively reduce the double bond to the corresponding propyl group without affecting the aromatic nitro group. researchgate.net
These interconversions would allow the core structure to be elaborated into a wide variety of derivatives with potentially new applications.
Advanced Computational Modeling for Predictive Chemistry and Reaction Discovery
Computational chemistry is an increasingly vital tool for understanding reaction mechanisms and predicting molecular properties. For a molecule like (3-nitrophenyl)methylamine, computational modeling can provide deep insights that guide experimental work.
Density Functional Theory (DFT) and other quantum chemical methods can be used to study the mechanisms of potential synthetic and functionalization reactions. For example, computational studies can elucidate the thermodynamics and kinetics of various dehydrogenation pathways for related amines, identifying the most favorable routes. researchgate.net Such calculations can help rationalize the outcomes of metal-catalyzed C-H activation or predict the regioselectivity of electrophilic additions to the allyl group.
Furthermore, advanced modeling can predict the three-dimensional structure and electronic properties of the molecule and its derivatives. Tools like AlphaFold, while designed for proteins, showcase the power of deep learning in structural prediction, a principle that is increasingly being applied to small molecules to predict their conformation and interactions. mdpi.com By modeling the transition states of potential reactions, chemists can design more effective catalysts and optimize reaction conditions, accelerating the discovery of novel reactivity and synthetic pathways. acs.org
Machine Learning in Synthetic Route Prediction
For a target molecule such as (3-nitrophenyl)methylamine, these algorithms deconstruct the molecule into simpler, commercially available precursors. the-scientist.com An AI model might suggest several distinct synthetic strategies. For instance, it could identify a key disconnection at the benzyl-nitrogen bond, suggesting a synthesis via the nucleophilic substitution of a 3-nitrobenzyl halide with allylamine. Alternatively, the model might propose a reductive amination pathway, combining 3-nitrobenzaldehyde (B41214) with allylamine in the presence of a suitable reducing agent.
| Route ID | Key Reaction Type | Primary Precursors | Predicted Plausibility Score (%) | Estimated Number of Steps | Key Challenges |
|---|---|---|---|---|---|
| AI-R1 | Reductive Amination | 3-Nitrobenzaldehyde, Allylamine | 92 | 1 | Control of over-alkylation |
| AI-R2 | Nucleophilic Substitution | 3-Nitrobenzyl bromide, Allylamine | 88 | 2 (precursor synthesis) | Potential for quarternary salt formation |
| AI-R3 | Palladium-Catalyzed N-Alkylation | 3-Nitrotoluene, Allylamine | 75 | 1 | Requires specific catalyst; functional group tolerance |
High-Throughput Virtual Screening for Catalysis
The synthesis of (3-nitrophenyl)methylamine, particularly through methods like N-alkylation, often relies on a catalyst to proceed efficiently and selectively. rsc.org Identifying the optimal catalyst system—typically a combination of a metal precursor and a ligand—can be a resource-intensive and time-consuming experimental process. High-throughput virtual screening (HTVS) offers a computational alternative to accelerate this discovery phase. youtube.com
Using computational models, HTVS can rapidly evaluate vast libraries of potential catalysts for a specific chemical transformation. semanticscholar.org For the N-alkylation reaction between a 3-nitrobenzyl derivative and allylamine, a virtual screen could assess hundreds or thousands of different phosphine (B1218219) ligands for a palladium or chromium catalyst. researchgate.netmdpi.com The screening process would use quantum mechanical calculations or force fields to predict key performance indicators, such as the activation energy of the reaction, which correlates with reaction rate and yield. youtube.com
This in silico approach allows researchers to prioritize a small number of the most promising catalyst candidates for physical experimentation, dramatically reducing the number of laboratory experiments required. seqens.com This not only saves time and resources but also provides deeper insights into the structure-activity relationships that govern catalyst performance, guiding the rational design of next-generation catalysts. youtube.com
| Catalyst System | Metal Precursor | Ligand Type | Predicted Activation Energy (kcal/mol) | Predicted Selectivity for Mono-alkylation (%) | Experimental Priority |
|---|---|---|---|---|---|
| Cat-01 | Pd(OAc)2 | Triphenylphosphine | 25.5 | 85 | Medium |
| Cat-02 | Pd2(dba)3 | Xantphos | 21.2 | 98 | High |
| Cat-03 | CrCl3 | BINAP | 28.9 | 70 | Low |
| Cat-04 | PdCl2(dppf) | dppf | 22.1 | 95 | High |
Integration into Automated Synthesis Platforms
The synthesis of (3-nitrophenyl)methylamine could be fully automated on such a system. A synthetic route designed by an AI planner would be translated into a sequence of digital instructions for the robot. youtube.com The platform would then execute these instructions, which include:
Reagent Handling: Precisely dispensing exact quantities of starting materials, such as 3-nitrobenzaldehyde and allylamine, from storage modules into a reactor.
Reaction Control: Maintaining optimal reaction conditions, such as temperature, pressure, and mixing speed, as determined by prior optimization studies.
Work-up and Purification: Performing automated extraction, filtration, and chromatographic purification of the crude product.
In-line Analysis: Integrating analytical instruments like mass spectrometry or HPLC to monitor the reaction's progress and verify the purity and identity of the final compound. researchgate.net
These automated platforms can operate continuously, enabling the rapid synthesis of libraries of related compounds for screening purposes. nih.gov The integration of AI with robotic synthesis creates a "closed-loop" system where the results of an experiment are automatically analyzed and used by the AI to design the next, improved experiment, accelerating the pace of chemical discovery. acs.org
| Step | Module | Action | Parameters | Monitoring |
|---|---|---|---|---|
| 1 | Liquid Handler | Dispense 3-nitrobenzaldehyde and solvent into reactor | 1.0 mmol; 10 mL THF | Mass flow controller |
| 2 | Liquid Handler | Add allylamine to reactor | 1.1 mmol | Syringe pump volume |
| 3 | Reagent Dosing | Add Sodium triacetoxyborohydride | 1.5 mmol | Solid dispenser weight |
| 4 | Reactor Module | Stir reaction mixture | 25 °C, 4 hours | Temperature probe |
| 5 | Purification Module | Automated column chromatography | Silica gel, Hexane/EtOAc gradient | In-line UV detector |
| 6 | Analysis Module | Confirm product identity and purity | LC-MS | Mass spectrum, purity (%) |
Q & A
Q. How can the compound be modified to enhance its utility in polymer or metal-organic framework (MOF) synthesis?
- Functionalization : Introduce thiol or carboxylate groups via post-synthetic modification (e.g., thiol-ene click chemistry). For MOFs, coordinate the amine with Zn²⁺ or Cu²⁺ nodes under solvothermal conditions.
- Characterization : Use BET analysis for surface area and PXRD for crystallinity. Compare with analogous non-nitro systems to assess nitro group impacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
